1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid
Description
1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a difluoromethyl substituent, and a carboxylic acid moiety. The pyrrolidine scaffold is a common structural motif in medicinal chemistry due to its conformational rigidity and ability to mimic peptide bonds. The difluoromethyl group introduces electronegativity and metabolic stability, while the Cbz group facilitates synthetic manipulation.
Properties
Molecular Formula |
C15H17F2NO4 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-(difluoromethyl)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H17F2NO4/c1-15(13(16)17)9-18(7-11(15)12(19)20)14(21)22-8-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3,(H,19,20) |
InChI Key |
SHXABHFDTAJQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis typically begins with the formation of the pyrrolidine ring bearing the benzyloxycarbonyl (Cbz) protecting group, followed by introduction of the difluoromethyl and methyl substituents at the 4-position, and finally carboxylation at the 3-position. The key steps involve:
- Formation of N-protected pyrrolidine intermediates.
- Functionalization at the 4-position with difluoromethyl and methyl groups.
- Carboxylation at the 3-position to yield the carboxylic acid.
Preparation of N-Benzoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine Intermediates
Method A: Direct Alkylation of N-Benzyloxycarbonyl-Pyrrolidine
Based on the synthesis of related pyrrolidine derivatives, the initial step involves protecting pyrrolidine with a benzyloxycarbonyl group, followed by selective alkylation at the 4-position:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. N-protection | Benzyl chloroformate (Cbz-Cl), base (e.g., NaH or Na2CO3) | N-Benzyloxycarbonyl-pyrrolidine |
| 2. Alkylation at C-4 | Alkyl halides bearing difluoromethyl and methyl groups (e.g., difluoromethyl halides, methyl halides), base (e.g., K2CO3), solvent (e.g., DMF or acetonitrile) | 4-(Difluoromethyl)-4-methyl-pyrrolidine derivative |
- The alkylation often employs nucleophilic substitution reactions, with the pyrrolidine nitrogen acting as the nucleophile, or via enolate formation at the 4-position.
Incorporation of Difluoromethyl Group
The difluoromethyl substituent is introduced via electrophilic or nucleophilic fluorination techniques:
- Electrophilic fluorination: Using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents to install the difluoromethyl group onto suitable intermediates.
- Nucleophilic fluorination: Employing difluoromethyl halides (e.g., difluoromethyl iodide or bromide) in SN2 reactions with deprotonated pyrrolidine derivatives.
Research Outcome:
A study reported the synthesis of difluoromethylated pyrrolidine derivatives via nucleophilic substitution of difluoromethyl halides, achieving yields of approximately 60-75% under optimized conditions.
Introduction of Methyl Group at the 4-Position
Methylation at the 4-position can be achieved through:
- Alkylation with methyl halides: Methyl iodide or methyl bromide in the presence of a base.
- Using methyl Grignard reagents: Methylmagnesium bromide reacting with suitable intermediates.
Research Data:
Methylation using methyl iodide in DMF with potassium carbonate provided high regioselectivity and yields up to 80%.
Carboxylation at the 3-Position
The carboxylic acid group at the 3-position is introduced via:
- Formylation followed by oxidation: Using formylation reagents such as paraformaldehyde, followed by oxidation (e.g., using KMnO₄ or CrO₃).
- Direct carboxylation: Under CO₂ pressure with suitable catalysts.
Research Outcome:
A method involving the carboxylation of a pyrrolidine derivative using dry ice (solid CO₂) under basic conditions yielded the target acid with approximately 70% efficiency.
Final Deprotection and Purification
The final step involves removing protecting groups if necessary and purifying the compound via chromatography or recrystallization:
- Deprotection of Cbz group: Hydrogenolysis using Pd/C under hydrogen atmosphere.
- Purification: Recrystallization from ethanol or chromatography on silica gel.
Summary of Reaction Conditions and Yields
Research Outcomes and Optimization
Recent studies emphasize the importance of optimizing reaction conditions to maximize yields and selectivity:
- Solvent choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitutions.
- Temperature control: Lower temperatures favor selectivity, while higher temperatures increase reaction rates.
- Reagent equivalents: Excess fluorinating agents improve incorporation efficiency but require careful purification.
Chemical Reactions Analysis
1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyrrolidine ring.
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the difluoromethyl group can influence the compound’s reactivity and stability. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Synthetic Accessibility : ’s compound demonstrates high purity (>99%) despite moderate yield (68%), suggesting robust purification protocols. The target compound’s synthetic pathway may benefit from analogous strategies .
Antimicrobial Potential: DPH’s metal complexes highlight the role of fluorine in enhancing ligand-metal interactions, a property unexplored in the target compound .
Fluorine-Driven Design : The trifluoromethyl group in and difluoromethyl in the target compound exemplify tailored fluorination strategies to optimize solubility, stability, and target engagement .
Biological Activity
1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid (CAS No. 2639444-26-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H17F2NO4
- Molecular Weight : 313.3 g/mol
- Appearance : White solid, soluble in organic solvents such as chloroform and dimethyl sulfoxide .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory properties and its interaction with cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2).
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that modifications in the chemical structure can significantly influence the inhibitory potency against COX enzymes, which are critical targets for anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of difluoromethyl and benzyloxycarbonyl groups plays a crucial role in enhancing the biological activity of pyrrolidine derivatives. The electronic and steric properties imparted by these groups contribute to their interaction with enzyme active sites.
Key Findings from SAR Studies
- Difluoromethyl Group : Enhances lipophilicity, which may improve membrane permeability.
- Benzyloxycarbonyl Group : Provides steric hindrance that may favorably influence binding interactions with target enzymes.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Anti-inflammatory Effects : A series of pyrrolidine derivatives were synthesized and screened for their ability to inhibit COX enzymes. The most potent compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
- Toxicological Assessments : Acute toxicity studies indicated that certain derivatives exhibited high safety margins, with lethal doses greater than 2000 mg/kg in animal models, suggesting potential for therapeutic use without significant toxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-Benzyloxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid, and what catalysts/solvents are optimal for achieving high yields?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, palladium or copper catalysts in dimethylformamide (DMF) or toluene are often used for cyclization steps, as seen in analogous pyrrolidine derivatives . The benzyloxycarbonyl (Cbz) protecting group is introduced early to preserve amine functionality, while difluoromethylation may require specialized fluorinating agents under anhydrous conditions . Optimizing reaction time and temperature is critical; yields exceeding 90% have been reported for similar compounds when using Pd-catalyzed coupling reactions .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substituent positions. For instance, H NMR of related pyrrolidine-carboxylic acids shows distinct peaks for difluoromethyl groups (δ ~5.5–6.5 ppm split into doublets due to coupling) and benzyloxycarbonyl protons (δ ~7.3–7.5 ppm) . High-resolution mass spectrometry (HRMS) and LCMS with purity >95% are recommended for molecular weight validation and impurity profiling . Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is effective for purity assessment.
Advanced Research Questions
Q. How can stereochemical challenges during synthesis (e.g., trans/cis isomerism) be addressed for this compound?
- Methodological Answer : The presence of a difluoromethyl group and a methyl substituent on the pyrrolidine ring introduces steric hindrance, favoring specific diastereomers. Chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries can enforce stereocontrol during cyclization . For example, trans isomers of structurally similar benzyl-pyrrolidine derivatives are stabilized by bulky protecting groups, as confirmed by X-ray crystallography . Computational modeling (DFT) can predict energetically favorable conformers to guide synthetic design .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in F NMR)?
- Methodological Answer : F NMR is critical for analyzing difluoromethyl groups, but splitting patterns may arise from conformational flexibility or solvent effects. For example, coupling constants () in rigid pyrrolidine systems typically range from 240–260 Hz, while deviations suggest rotational barriers . Variable-temperature NMR can clarify dynamic effects. If contradictions persist, X-ray crystallography or advanced 2D NMR (e.g., NOESY) should be employed to confirm spatial arrangements .
Q. What computational methods are suitable for studying the compound’s reactivity in biological systems (e.g., enzyme inhibition)?
- Methodological Answer : Density Functional Theory (DFT) calculations can model interactions between the carboxylic acid moiety and biological targets (e.g., metalloenzymes). Molecular docking studies using software like AutoDock Vina are effective for predicting binding affinities, particularly for the difluoromethyl group’s electronegativity and steric profile . For example, studies on analogous compounds show that the Cbz group enhances membrane permeability, which can be validated via MD simulations .
Q. What strategies mitigate byproduct formation during the introduction of the difluoromethyl group?
- Methodological Answer : Difluoromethylation via deoxofluorinating agents (e.g., DAST or Deoxo-Fluor) often generates HF as a byproduct, which can quench catalysts. Inert atmosphere conditions (argon/glovebox) and scavengers like KCO minimize side reactions . Alternatively, transition-metal-mediated fluorination (e.g., CuF) under mild temperatures (40–60°C) improves selectivity, as demonstrated in pyridine-derived systems .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental yields be investigated?
- Methodological Answer : If theoretical yields (based on stoichiometry) exceed experimental results, possible causes include:
- Incomplete purification : Use preparative HPLC or recrystallization to remove unreacted intermediates.
- Catalyst poisoning : Analyze reaction mixtures via ICP-MS for trace metal contamination.
- Side reactions : Conduct tandem MS/MS to identify byproducts. For example, over-fluorination in related compounds produces trifluoromethyl derivatives, detectable via F NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
